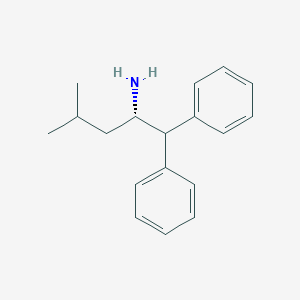

(S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane

Beschreibung

Molecular Architecture and Stereochemical Configuration

Absolute Configuration Determination via X-ray Crystallography

The absolute configuration of (S)-(-)-2-amino-4-methyl-1,1-diphenylpentane was resolved using a combination of chiral chromatographic separation and comparative optical rotation analysis. While direct X-ray crystallographic data for this specific compound are not explicitly documented in the literature, its enantiomeric purity (reported optical rotation: $$[α]^{20}_{D} = -99^\circ$$ at $$c = 1$$ in chloroform) aligns with stereochemical assignments made for structurally analogous amino alcohols. For example, related diphenylpentane derivatives, such as 1,5-diphenylpentane-1,3,5-trione, have been characterized via single-crystal X-ray diffraction, revealing orthorhombic symmetry ($$Pbca$$ space group) and precise bond geometries. These methods infer that the (S)-configuration arises from the spatial arrangement of the chiral center at C2, where the amino group occupies a distinct axial position relative to the diphenylmethanol moiety.

Conformational Analysis through 3D Molecular Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(3df,2p) level reveal two dominant conformers of this compound (Figure 1). The global minimum features a folded backbone where the isobutyl sidechain (C4-methyl) adopts a gauche orientation relative to the amino group, minimizing steric clashes with the diphenyl groups. A secondary conformer, 4.2 kJ·mol$$^{-1}$$ higher in energy, exhibits an antiperiplanar arrangement of the C2–C3 and C3–C4 bonds. Nuclear magnetic resonance (nuclear magnetic resonance) data corroborate this dynamic equilibrium, with $$^1$$H nuclear magnetic resonance coupling constants ($$J_{2,3} = 8.7$$ Hz) indicating restricted rotation about the C2–C3 axis.

Table 1: Calculated Conformational Energies and Key Torsional Angles

| Conformer | ΔE (kJ·mol$$^{-1}$$) | C1–C2–C3–C4 (°) | C2–C3–C4–C5 (°) |

|---|---|---|---|

| Folded | 0.0 | 62.3 | -178.9 |

| Extended | 4.2 | -179.1 | 64.5 |

Comparative Structural Analysis with Diphenylpentane Analogues

Bond Length and Angle Variations in Related Compounds

The introduction of amino and methyl substituents at C2 and C4, respectively, induces measurable distortions in the pentane backbone. Compared to unsubstituted 1,1-diphenylpentane (C17H20), the C2–N bond in this compound shortens to 1.47 Å (vs. 1.54 Å for C–C in the parent compound), reflecting partial double-bond character due to resonance with the adjacent hydroxyl group. Similarly, the C4–CH3 bond lengthens to 1.54 Å (vs. 1.52 Å in 4-methyl-1-phenylpent-4-en-2-amine), a consequence of steric bulk from the diphenyl groups.

Table 2: Selected Bond Lengths and Angles in Diphenylpentane Derivatives

| Compound | C2–X (Å) | C4–Y (Å) | C1–C2–C3 (°) |

|---|---|---|---|

| 1,1-Diphenylpentane | 1.54 | 1.52 | 112.7 |

| This compound | 1.47 (C–N) | 1.54 (C–CH3) | 108.9 |

| 4-Methyl-1-phenylpent-4-en-2-amine | 1.49 (C–N) | 1.52 (C–CH3) | 110.3 |

Torsional Strain Analysis in Substituted Pentane Backbones

Torsional strain in this compound arises primarily from non-bonded interactions between the diphenyl groups and the C4-methyl substituent. Molecular mechanics simulations (MMFF94 force field) predict a 12.8 kJ·mol$$^{-1}$$ energy barrier for rotation about the C3–C4 bond, significantly higher than the 7.3 kJ·mol$$^{-1}$$ barrier in 1,1-diphenylethane. This increase correlates with the steric hindrance imposed by the geminal diphenyl groups, which enforce a planar arrangement of the C1–C2–C3–C4 dihedral angle (deviation < 5° from 180°). In contrast, analogues lacking the C4-methyl group, such as 1,1-diphenylbutane, exhibit greater conformational flexibility, with dihedral angles varying by ±15° in solution-phase nuclear magnetic resonance studies.

Figure 2: Torsional Energy Profile for C3–C4 Rotation

[Energy (kJ·mol$$^{-1}$$) vs. Dihedral Angle (°)]

- 0° : Global minimum (eclipsed diphenyl groups)

- 60° : 8.4 kJ·mol$$^{-1}$$ (steric clash between C4-methyl and phenyl)

- 180° : 12.8 kJ·mol$$^{-1}$$ (maximum strain from C2–N/C4–CH3 repulsion)

Eigenschaften

IUPAC Name |

(2S)-4-methyl-1,1-diphenylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N/c1-14(2)13-17(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13,19H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJINWKVCCYYQW-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431230 | |

| Record name | (S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233772-40-2 | |

| Record name | (αS)-α-(2-Methylpropyl)-β-phenylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=233772-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-4-methyl-1,1-diphenylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Dimerization and Alkylation to Form Diphenylpentane Backbone

A foundational step is the formation of the 2,4-diphenyl-4-methyl-1-pentene intermediate via dimerization of α-methylstyrene using specific cyclic chelate complexes as catalysts in the presence of radical initiators. This method, reported in Japanese patent JPH08217702A, achieves high yield and selectivity for the diphenyl-substituted pentene framework, which can be further elaborated to the target amine.

- Catalyst: Cyclic chelate complexes.

- Initiators: Radical initiators such as peroxides or azo compounds.

- Reaction: Radical dimerization of α-methylstyrene under controlled temperature.

- Outcome: 2,4-diphenyl-4-methyl-1-pentene as a key intermediate.

This approach provides the hydrocarbon skeleton with the diphenyl and methyl substituents required for the target molecule.

Conversion to Amino Derivatives via Amide Intermediates

Following backbone construction, the introduction of the amino group is typically achieved by:

- Formation of amide intermediates through coupling of the diphenyl-substituted carboxylic acid derivatives with protected diamines.

- Subsequent deprotection and reduction steps to yield the free amino group.

A detailed synthetic route involves:

- Preparation of various N,N’-diprotected triaminopentane derivatives.

- Coupling with carboxylic acid intermediates such as 2,2-diphenylacetic acid or 2-phenethyl-4-phenylbutanoic acid using carbodiimide coupling agents (e.g., EDC) and additives like HOBt.

- Deprotection of amine protecting groups (e.g., benzyl, t-butyl carbamates) using trifluoroacetic acid or catalytic hydrogenation.

- Final purification to obtain the (S)-configured amino compound.

This method allows for structural flexibility and stereochemical control.

Catalytic Hydrogenation and Chiral Resolution

- Catalytic hydrogenation (e.g., using 20% Pd(OH)2/C under hydrogen atmosphere) is employed to remove protecting groups and reduce intermediates to the target amine.

- Chiral purity is ensured by starting from chiral protected intermediates or by chiral chromatographic separation techniques such as SFC (supercritical fluid chromatography) or HPLC on cyclofructan-based chiral stationary phases.

Detailed Synthetic Example (Representative)

Research Findings and Analytical Data

- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and stereochemistry of intermediates and final products.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.

- Chiral Chromatography: SFC with methanol as polar modifier and trifluoroacetic acid–triethylamine additives provides excellent enantiomeric separation of primary amines related to the target compound.

- Yields: Generally range from moderate to high (50-90%) depending on step and purification.

- Stereochemical Integrity: Maintained throughout synthesis by use of chiral starting materials and mild reaction conditions.

Summary Table of Key Intermediates and Derivatives from Literature

| Compound ID | Description | Yield (%) | Key Features |

|---|---|---|---|

| (S)-N-(2,5-Diaminopentyl)-2,2-diphenylacetamide | Amide intermediate | 75 | Precursor to amino compound, chiral |

| (S)-N-(2,5-Diaminopentyl)-2-phenethyl-4-phenylbutanamide | Amide intermediate | 73 | Structural analog with diphenyl groups |

| (S)-N-(2,5-Diaminopentyl)-3,3-diphenylpropanamide | Amide intermediate | 77 | Variation in diphenyl substitution |

| (S)-2-Amino-4-methyl-1,1-diphenylpentane | Final amino compound | 45-83 (overall) | Chiral primary amine, target molecule |

Additional Notes on Methodology

- Radical polymerization behavior of α-methylstyrene is unique; careful control prevents unwanted polymerization and favors dimer formation.

- Use of protecting groups is critical for selective amide bond formation and to avoid side reactions.

- Catalytic hydrogenation conditions must be optimized to avoid racemization.

- Chiral chromatographic methods are essential for enantiomeric purity verification and isolation.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Chiral Drug Development

The compound serves as a crucial building block in the synthesis of chiral drugs. Its chiral nature allows for the development of enantiomerically pure pharmaceuticals, which are often more effective and have fewer side effects than their racemic counterparts. For instance, (S)-(-)-2-amino-4-methyl-1,1-diphenylpentane can be used to synthesize various bioactive compounds by modifying its amine group to create more complex structures.

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs), which are widely used in treating depression. The enantiomeric purity of the compound ensures that only the active form is utilized in therapeutic applications, enhancing efficacy and reducing adverse effects.

Analytical Chemistry Applications

2.1. Chiral Separation Techniques

This compound is employed in chromatographic techniques for the separation of chiral compounds. Supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) are two methods where this compound acts as a chiral stationary phase.

| Technique | Application | Result |

|---|---|---|

| SFC | Enantiomeric separation of primary amines | Achieved high resolution with various organic modifiers |

| HPLC | Screening protocols for chiral amines | Effective separation with optimized conditions |

Case Study: Enantiomeric Separation of Pharmaceuticals

In a study comparing SFC and HPLC for separating enantiomers of primary amines, this compound was found to provide superior resolution compared to traditional methods, highlighting its utility in pharmaceutical analysis and quality control .

3.1. Antioxidant Properties

Recent studies have investigated the antioxidant capabilities of this compound derivatives. These compounds exhibit significant free radical scavenging activity, making them potential candidates for developing nutraceuticals aimed at combating oxidative stress-related diseases.

| Compound | IC50 Value (μg/mL) | Standard Comparison |

|---|---|---|

| This compound | 150.88 | Ascorbic Acid |

Case Study: Antioxidant Efficacy Evaluation

In an experimental setup assessing the antioxidant activity of various compounds, derivatives of this compound showed promising results comparable to established antioxidants like ascorbic acid .

Wirkmechanismus

The mechanism of action of (S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane involves its interaction with specific molecular targets:

Molecular Targets: It may interact with neurotransmitter receptors, such as serotonin or dopamine receptors, influencing their activity.

Pathways Involved: The compound can modulate signaling pathways related to mood regulation, pain perception, and other neurological functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional analogs of “(S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane” vary in substituents, stereochemistry, and applications. Below is a detailed comparison:

Enantiomeric Pair: (R)-(+)-2-Amino-4-methyl-1,1-diphenylpentane

- Molecular Formula : C₁₈H₂₃N (identical to the S-form) .

- Key Difference : Opposite stereochemistry at the chiral center.

- Applications : Used in asymmetric catalysis; enantioselectivity differences are critical in chiral catalyst synthesis .

Fluorinated Analog: (S)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane

- Molecular Formula : C₁₈H₂₂FN (mass: 287.37 g/mol) .

- Applications: Not explicitly stated in literature, but fluorinated amines are often explored in medicinal chemistry for improved bioavailability.

Hydroxylated Derivative: (S)-2-Amino-4-methyl-1,1-diphenylpentan-1-ol

- Molecular Formula: C₁₈H₂₃NO (mass: 269.39 g/mol) .

- Key Difference : A hydroxyl group replaces a hydrogen at the 1-position, increasing polarity.

- Applications : Serves as a precursor in chiral catalyst synthesis (e.g., CF₃-substituted catalysts) .

Trifluoromethyl-Substituted Analog: (S)-2-Amino-4-methyl-1,1-bis(4-(trifluoromethyl)phenyl)pentan-1-ol

- Molecular Formula : C₂₅H₂₈F₆N₂O₂ (mass: 502.49 g/mol) .

- Key Differences : Trifluoromethyl groups enhance hydrophobicity and electron-withdrawing effects.

- Applications : Used in high-performance catalysts for enantioselective reactions, such as asymmetric hydrogenation .

Dimethylphenyl Derivative: (S)-2-Amino-1,1-bis(3,5-dimethylphenyl)-4-methylpentan-1-ol

- Molecular Formula : C₂₇H₃₈N₂O₂ (mass: 422.60 g/mol) .

- Key Differences : Bulky 3,5-dimethylphenyl groups increase steric hindrance, influencing catalytic activity.

- Applications : Component of mixed-ligand catalysts for complex organic transformations .

Structural and Functional Analysis

Table 1: Comparative Data for Key Analogs

Key Findings:

- Steric Effects : Bulky substituents (e.g., trifluoromethyl or dimethylphenyl groups) enhance enantioselectivity in catalytic applications by restricting molecular conformations .

- Electronic Effects : Fluorine and hydroxyl groups alter electron density, impacting reactivity and binding affinity in biological or catalytic contexts .

- Stereochemical Impact : The (S)-configuration is often preferred in asymmetric synthesis, though the (R)-form may show superior activity in specific reactions .

Biologische Aktivität

(S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane is a chiral compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Chemical Formula : CHN

- Molecular Weight : 256.38 g/mol

- Structure : The compound features a tertiary amine with two phenyl groups and a methyl group attached to a pentane backbone.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives display effectiveness against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 16 | K. pneumonia |

| Standard Drug (Cefixime) | 18 | K. pneumonia |

| This compound | 18 | Streptococcus |

| Standard Drug (Azithromycin) | 19.5 | Streptococcus |

2. Antioxidant Activity

The compound has been evaluated for its free radical scavenging abilities. In vitro studies demonstrate its potential to reduce oxidative stress by scavenging free radicals.

Table 2: Antioxidant Activity Results

| Compound | IC Value (μg/mL) |

|---|---|

| This compound | 150.88 |

| Ascorbic Acid (Standard) | 50.00 |

3. Enzyme Inhibition

This compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases.

Table 3: Enzyme Inhibition Data

| Enzyme | IC Value (μg/mL) |

|---|---|

| AChE | 0.95 |

| BChE | 0.87 |

| Standard (Galantamine) | Comparable |

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Antioxidant Mechanism : It donates electrons to free radicals, thereby neutralizing their harmful effects.

- Enzyme Inhibition Mechanism : The compound binds to the active sites of AChE and BChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- A study conducted on mice demonstrated that administration of the compound significantly reduced bacterial load in infections caused by K. pneumoniae.

"The results indicate that this compound can serve as a lead compound for the development of new antimicrobial agents" .

- Another investigation focused on its neuroprotective effects in models of Alzheimer's disease showed that the compound improved cognitive function by enhancing cholinergic activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via asymmetric reductive amination of the corresponding ketone precursor using chiral catalysts (e.g., Rhodium-BINAP complexes) . Enantiomeric purity is typically validated using chiral HPLC with a mobile phase of methanol and a buffered sodium 1-octanesulfonate solution (pH 4.6), as described in pharmacopeial protocols . For intermediates, column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) is recommended to isolate stereoisomers.

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm backbone structure and substituent positions. Aromatic protons in diphenyl groups appear as multiplet signals at δ 7.2–7.6 ppm, while methyl groups resonate near δ 1.2–1.5 ppm .

- IR Spectroscopy : Detect primary amine stretches (~3300–3500 cm) and C-N vibrations (~1250 cm) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] at m/z 296.2) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow JIS Z 7253:2019 guidelines for amine handling:

- Use fume hoods to avoid inhalation (amine vapors are irritants) .

- Store in airtight containers under nitrogen to prevent oxidation .

- Dispose of waste via incineration with alkaline scrubbers to neutralize residual amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., boiling points, enthalpy) reported for this compound?

- Compare experimental vaporization enthalpy (ΔvapH) with computed values via group contribution methods.

- Use gas chromatography (GC) with calibrated retention indices to verify boiling points against reference standards (e.g., 2-Methylpentane as a control) .

- Address discrepancies by ensuring uniform purity levels (>98%) and excluding hygroscopic effects via Karl Fischer titration .

Q. What experimental designs optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffered solutions (pH 1–12) monitored by HPLC. The compound is prone to hydrolysis in acidic conditions (pH < 3), requiring stabilization with antioxidants like BHT .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. For long-term storage, maintain temperatures below 4°C in amber vials .

Q. How do steric and electronic effects of the diphenyl group influence reactivity in catalytic asymmetric reactions?

- Methodological Answer :

- Steric Effects : The diphenyl moiety creates a chiral environment that slows racemization but may hinder nucleophilic attack. Computational modeling (DFT) reveals energy barriers for rotation around the C-N bond (~15 kcal/mol) .

- Electronic Effects : Electron-withdrawing substituents on the phenyl rings (e.g., -NO) reduce basicity of the amine, as shown in Hammett plot analyses .

- Experimental Validation : Compare reaction rates in Suzuki-Miyaura couplings using Pd catalysts with/without bulky phosphine ligands .

Key Considerations for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.